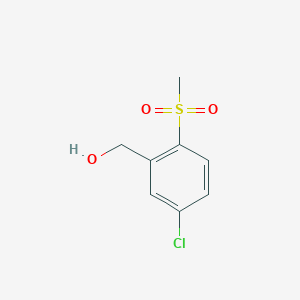
(5-Chloro-2-(methylsulfonyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-(methylsulfonyl)phenyl)methanol: is an organic compound with the molecular formula C₈H₉ClO₃S It is characterized by the presence of a chloro group, a methylsulfonyl group, and a hydroxymethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-(methylsulfonyl)phenyl)methanol typically involves the chlorination of a suitable precursor followed by the introduction of the methylsulfonyl group. One common method involves the reaction of 5-chloro-2-nitrobenzyl alcohol with dimethyl sulfoxide (DMSO) and a base, such as sodium hydride, to introduce the methylsulfonyl group. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (5-Chloro-2-(methylsulfonyl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxymethyl group to a methyl group.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed:
Oxidation: Formation of 5-chloro-2-(methylsulfonyl)benzaldehyde or 5-chloro-2-(methylsulfonyl)benzoic acid.
Reduction: Formation of 5-chloro-2-(methylsulfonyl)toluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (5-Chloro-2-(methylsulfonyl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial or anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (5-Chloro-2-(methylsulfonyl)phenyl)methanol and its derivatives depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and methylsulfonyl groups can influence the compound’s binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
- (5-Chloro-2-(methylthio)phenyl)methanol
- (5-Chloro-2-(methylsulfonyl)phenyl)ethanol
- (5-Chloro-2-(methylsulfonyl)phenyl)acetic acid
Uniqueness: (5-Chloro-2-(methylsulfonyl)phenyl)methanol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability
Propriétés
Formule moléculaire |
C8H9ClO3S |
|---|---|
Poids moléculaire |
220.67 g/mol |
Nom IUPAC |
(5-chloro-2-methylsulfonylphenyl)methanol |
InChI |
InChI=1S/C8H9ClO3S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 |
Clé InChI |
XVDVZLNWAQPTQU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















